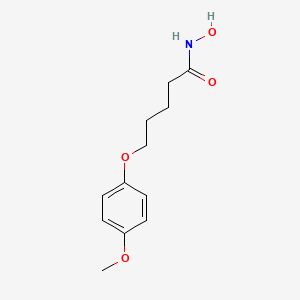

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-5-(4-methoxyphenoxy)pentanamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Aplicaciones Científicas De Investigación

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-5-(4-methoxyphenoxy)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and enzyme activities . The compound’s effects are mediated through its binding to target proteins and modulation of biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-Hydroxy-5-(4-chlorophenoxy)pentanamide

- N-Hydroxy-5-(4-fluorophenoxy)pentanamide

- N-Hydroxy-5-(4-nitrophenoxy)pentanamide

Uniqueness

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability compared to its analogs .

Actividad Biológica

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group, which is known to participate in redox reactions, potentially influencing various cellular processes and enzyme activities. The presence of the methoxy group enhances its chemical reactivity and biological interactions, making it a compound of interest for further research.

Antiparasitic Activity

One of the significant biological activities of this compound is its antiparasitic effect. A study investigated a related compound, N-(4-methoxyphenyl)pentanamide, against Toxocara canis, a nematode that poses health risks to humans and animals. The results indicated that this compound exhibited a time- and concentration-dependent reduction in parasite viability, similar to the widely used anthelmintic drug albendazole. Notably, N-(4-methoxyphenyl)pentanamide demonstrated lower cytotoxicity towards human and animal cell lines compared to albendazole, suggesting a favorable safety profile .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxylamine moiety is believed to influence cellular signaling pathways and enzyme functions, potentially leading to antiparasitic effects. Furthermore, predictions indicate that this compound can permeate the blood-brain barrier (BBB), which is crucial for therapeutic agents intended for central nervous system applications .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound adheres well to drug-likeness criteria established by pharmaceutical standards. It demonstrates favorable properties such as adequate gastrointestinal absorption, high solubility in water, and compliance with Lipinski's rule of five, indicating its potential as an oral candidate drug .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area | Adequate |

| Log P | Favorable |

| GI Absorption | High |

| BBB Permeability | Yes |

| Cytotoxicity | Lower than Albendazole |

Case Study: Antiparasitic Efficacy

In vitro studies conducted on human cell lines (SH-SY5Y) and monkey cell lines (Vero) demonstrated that while albendazole significantly reduced cell viability by approximately 30% at 250 μM concentration, this compound maintained higher cell viability under similar conditions. This suggests that the new compound could be a safer alternative for treating parasitic infections .

Propiedades

IUPAC Name |

N-hydroxy-5-(4-methoxyphenoxy)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-16-10-5-7-11(8-6-10)17-9-3-2-4-12(14)13-15/h5-8,15H,2-4,9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQXMCSGVBWWGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.